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Compound of Interest

Compound Name: 4-Nitrodiazoaminobenzene

Cat. No.: B081726 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR,

UV-Vis) and a detailed experimental protocol for the synthesis of 4-Nitrodiazoaminobenzene.

The information is intended to support research and development activities where this

compound is of interest.

Core Spectroscopic Data
The following sections summarize the key spectroscopic data for 4-Nitrodiazoaminobenzene.

While direct experimental spectra are not universally available in public literature, the data

presented here is a consolidation of available information and estimations based on structurally

related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-
Nitrodiazoaminobenzene. The expected chemical shifts are influenced by the electronic

effects of the nitro group and the diazoamino bridge.

¹H NMR Data (Estimated)

The proton NMR spectrum is anticipated to show distinct signals for the protons on the two

aromatic rings. The protons on the nitro-substituted ring will be deshielded due to the electron-

withdrawing nature of the nitro group, appearing at higher chemical shifts (downfield).
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Protons
Chemical Shift (δ, ppm)
(Estimated)

Multiplicity

H-2', H-6' 8.1 - 8.3 Doublet

H-3', H-5' 7.8 - 8.0 Doublet

H-2, H-6 7.3 - 7.5 Multiplet

H-3, H-5 7.1 - 7.3 Multiplet

H-4 7.0 - 7.2 Multiplet

N-H Broad singlet

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

concentration.

¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

The carbons attached to the nitro group and the diazoamino group will have characteristic

chemical shifts.[1]

Carbon Chemical Shift (δ, ppm) (Reported)

C-4' (C-NO₂) ~147

C-1' (C-N=N) ~150

C-2', C-6' ~125

C-3', C-5' ~119

C-1 (C-NH) ~142

C-2, C-6 ~129

C-3, C-5 ~121

C-4 ~125
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Source: ChemicalBook provides access to the ¹³C NMR spectrum of 4-
Nitrodiazoaminobenzene.[1]

Infrared (IR) Spectroscopy
The IR spectrum of 4-Nitrodiazoaminobenzene is expected to show characteristic absorption

bands for the nitro group, the N-H bond, the N=N double bond, and the aromatic rings.

Functional Group
Wavenumber (cm⁻¹)
(Expected)

Intensity

N-H Stretch 3300 - 3500 Medium

Aromatic C-H Stretch 3000 - 3100 Medium

Asymmetric NO₂ Stretch 1500 - 1550 Strong

Symmetric NO₂ Stretch 1335 - 1385 Strong

N=N Stretch 1400 - 1450 Medium-Weak

Aromatic C=C Stretch 1450 - 1600 Medium

Note: The IR spectrum of 4-Nitrodiazoaminobenzene is available on ChemicalBook.[2]

UV-Vis Spectroscopy
The UV-Vis spectrum of 4-Nitrodiazoaminobenzene is expected to exhibit absorption bands

characteristic of azo dyes and nitroaromatic compounds. The extended conjugation in the

molecule will result in absorptions in the visible region.

Transition
λmax (nm)
(Estimated)

Molar Absorptivity
(ε)

Solvent

π → π* (Azo group) 350 - 450 High Ethanol

n → π* (Nitro group) 270 - 300 Low Ethanol

Note: The exact absorption maxima and molar absorptivity can be influenced by the solvent

polarity.
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Experimental Protocol: Synthesis of 4-
Nitrodiazoaminobenzene
The synthesis of 4-Nitrodiazoaminobenzene is typically achieved through the diazotization of

4-nitroaniline followed by coupling with aniline.

Materials:

4-Nitroaniline

Aniline

Sodium Nitrite (NaNO₂)

Concentrated Hydrochloric Acid (HCl)

Sodium Hydroxide (NaOH)

Ice

Ethanol

Water

Procedure:

Diazotization of 4-Nitroaniline:

Dissolve a specific molar equivalent of 4-nitroaniline in a mixture of concentrated

hydrochloric acid and water.

Cool the solution to 0-5 °C in an ice bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the

temperature below 5 °C. Stir the mixture for 15-20 minutes to ensure complete

diazotization.

Coupling Reaction:
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In a separate beaker, dissolve an equimolar amount of aniline in a dilute solution of

hydrochloric acid.

Cool this solution to 0-5 °C in an ice bath.

Slowly add the cold diazonium salt solution to the aniline solution with constant stirring.

A yellow to orange precipitate of 4-Nitrodiazoaminobenzene will form.

Isolation and Purification:

After the addition is complete, continue stirring the mixture in the ice bath for another 30

minutes.

Filter the precipitate using vacuum filtration and wash it with cold water to remove any

unreacted salts.

The crude product can be purified by recrystallization from a suitable solvent, such as

ethanol.

Safety Precautions:

Diazonium salts are unstable and potentially explosive when dry. They should be kept in

solution and at low temperatures.

Handle all chemicals with appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat.

Perform the reaction in a well-ventilated fume hood.

Visualizations
Molecular Structure of 4-Nitrodiazoaminobenzene
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Caption: Molecular structure of 4-Nitrodiazoaminobenzene.

Synthesis Workflow
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Caption: General workflow for the synthesis of 4-Nitrodiazoaminobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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